molecular formula C5H11N3O2S B1315468 2-[(甲氨基)硫代甲基]肼基羧酸乙酯 CAS No. 53065-50-2

2-[(甲氨基)硫代甲基]肼基羧酸乙酯

货号 B1315468
CAS 编号: 53065-50-2
分子量: 177.23 g/mol
InChI 键: CGKDONBYFRNJST-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available in the search results, it’s important to note that esters, a group to which this compound belongs, typically undergo reactions such as hydrolysis, which can be catalyzed by either an acid or a base . In acidic hydrolysis, water splits the ester bond, and the products are a carboxylic acid and an alcohol . In basic hydrolysis, also known as saponification, the products are a carboxylate salt and an alcohol .

科学研究应用

Fermented Beverage Safety

EC is a natural by-product in the production of fermented food and alcoholic beverages . It is carcinogenic and genotoxic, posing a significant food safety concern . In a study, a strain of Clavispora lusitaniae with a strong EC degradation ability was isolated . This strain decomposed 47.69% of EC after five days of fermentation . The strain also had the ability to produce aroma and ester, enhancing the flavor profile of the fermented beverage .

Flavor Enhancement

In addition to its role in safety, the strain of Clavispora lusitaniae that degrades EC also contributes to the flavor of fermented beverages . It was found that the strain could produce aroma and ester, with the esterification power reaching 30.78 mg/(g·100 h) . When added to rice wine fermentation, the strain decreased the EC content by 41.82% and added flavor substances such as ethyl acetate and β-phenylethanol .

Food Safety

EC has been identified in fermented foods and alcoholic beverages . Since it is a probable human carcinogen, reducing its content is important for food safety and human health . Various methods are used to minimize its content, including genetic modification of Saccharomyces cerevisiae wine strains, the use of lactic acid bacteria to consume arginine, direct degradation of EC by enzymes and microorganisms, and different technological methods of grape cultivation, alcoholic fermentation, wine aging, temperature and duration of storage and transportation .

Chemical Structure and Properties

The chemical formula of this compound is C3H8N2O2 . It has a molecular weight of 104.1078 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .

属性

IUPAC Name

ethyl N-(methylcarbamothioylamino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O2S/c1-3-10-5(9)8-7-4(11)6-2/h3H2,1-2H3,(H,8,9)(H2,6,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKDONBYFRNJST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NNC(=S)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80497479
Record name Ethyl 2-(methylcarbamothioyl)hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80497479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl N-(methylcarbamothioylamino)carbamate

CAS RN

53065-50-2
Record name Ethyl 2-(methylcarbamothioyl)hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80497479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

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